N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQBBVMFPHJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The most common route to 1,3,4-oxadiazoles involves cyclizing hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, the process begins with 2-chlorobenzohydrazide, which reacts with benzoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via the formation of an intermediate diacylhydrazide, which undergoes intramolecular dehydration to yield the oxadiazole ring (Figure 1).
$$
\text{2-Chlorobenzohydrazide} + \text{Benzoyl Chloride} \xrightarrow{\text{POCl}_3} \text{this compound}
$$
This method typically achieves yields of 65–75% under reflux conditions in anhydrous dichloromethane.
Alternative Cyclization Strategies
Recent advances employ microwave-assisted synthesis to accelerate cyclization. For example, irradiating a mixture of 2-chlorobenzohydrazide and benzoic acid in polyphosphoric acid (PPA) at 120°C for 15 minutes produces the oxadiazole core with 80% efficiency. This approach reduces reaction times from hours to minutes, making it advantageous for high-throughput applications.
Functionalization to Introduce the Benzamide Group
Acylation of 2-Amino-1,3,4-Oxadiazoles
A two-step strategy involves synthesizing 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole followed by acylation with benzoyl chloride. The amino group is introduced via reduction of a nitro precursor, as demonstrated in the synthesis of analogous compounds. Nitration of 5-(2-chlorophenyl)-1,3,4-oxadiazole using fuming nitric acid yields the 2-nitro derivative, which is subsequently reduced with stannous chloride (SnCl₂) in hydrochloric acid. The resulting amine is acylated with benzoyl chloride in tetrahydrofuran (THF) to furnish the target compound (Equation 1).
$$
\text{2-Nitro-5-(2-chlorophenyl)-1,3,4-oxadiazole} \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole} \xrightarrow{\text{Benzoyl Chloride}} \text{this compound}
$$
Direct Coupling via Palladium Catalysis
Transition-metal-catalyzed cross-coupling offers a modular approach. Suzuki-Miyaura coupling between 5-(2-chlorophenyl)-2-iodo-1,3,4-oxadiazole and benzamide boronic ester in the presence of palladium(II) acetate achieves 70% yield. This method is highly selective but requires stringent anhydrous conditions and inert atmospheres.
Alternative Synthetic Routes
Solid-Phase Synthesis
Solid-supported synthesis using Wang resin has been explored for analogous oxadiazoles. The hydrazide is immobilized on the resin, reacted with benzoyl chloride, and cleaved using trifluoroacetic acid (TFA). This method simplifies purification but is limited by resin loading capacity.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise temperature control and rapid mixing, enhancing the cyclization step’s yield to 85%. Automated systems also mitigate human error during benzoyl chloride addition, ensuring consistent product quality.
Solvent and Catalyst Recovery
Green chemistry principles are integrated into large-scale synthesis. For example, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as recyclable solvents for cyclization, reducing waste. Catalyst recovery systems, such as magnetic nanoparticles coated with palladium, further improve sustainability.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum exhibits a singlet at δ 8.2 ppm for the oxadiazole proton and a doublet at δ 7.5–7.8 ppm for the 2-chlorophenyl group. Infrared (IR) spectroscopy identifies the benzamide carbonyl stretch at 1670 cm⁻¹.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Gradient elution using acetonitrile/water (70:30) achieves baseline separation of the target compound from byproducts.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the oxadiazole ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biological processes. The chlorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide with key analogs:
Physicochemical and Drug-Likeness Properties
- Hydrogen Bonding : The oxadiazole nitrogen and amide carbonyl enable hydrogen bonding, critical for target binding (e.g., GSK-3β inhibition in ) .
- Compliance with Lipinski’s Rules : Halogenated derivatives (e.g., the target compound) often comply with Lipinski’s criteria (molecular weight <500, logP <5), whereas bulkier analogs (e.g., LMM11) may exceed logP limits .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
- Molecular Formula : CHClNO
- Molecular Weight : 300.141 g/mol
- CAS Number : 90147-10-7
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to be effective against various bacterial strains by disrupting essential processes such as menaquinone biosynthesis and affecting membrane integrity.
Key Findings:
- Mechanism of Action :
- Minimum Inhibitory Concentration (MIC) :
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that demonstrate its effectiveness against multiple cancer cell lines.
Case Studies:
- In Vitro Studies :
- Comparative Analysis :
Data Summary
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology :
- Step 1 : Cyclocondensation of 2-chlorobenzohydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring. Reaction times typically range from 6–12 hours at 80–100°C .
- Step 2 : Coupling the oxadiazole intermediate with benzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimization : Adjusting pH (6.5–7.5) and using inert atmospheres (N₂/Ar) improves yields (65–80%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the amide C=O stretch, while 1240–1260 cm⁻¹ corresponds to the oxadiazole ring .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-N-C in oxadiazole ≈ 105°) and packing interactions .
Q. What preliminary biological activities are associated with this compound?
- Assays :
- Antimicrobial Testing : Broth microdilution (MIC: 2–8 µg/mL against Staphylococcus aureus) .
- Enzyme Inhibition : IC₅₀ values for GSK-3β inhibition (0.5–1.2 µM) via fluorescence polarization assays .
Advanced Research Questions
Q. How does computational modeling predict interactions with therapeutic targets like GSK-3β?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite evaluates binding poses. The oxadiazole N(3) forms hydrogen bonds with Val135 (2.85–2.99 Å), stabilizing the kinase-inhibitor complex .
- MD Simulations : AMBER/CHARMM assess stability (RMSD < 2.0 Å over 100 ns), revealing hydrophobic interactions with Phe67 and Tyr134 .
Q. What contradictions exist in SAR studies for chlorophenyl-substituted oxadiazoles?
- Data Analysis :
- Bioactivity Paradox : 2-chlorophenyl analogs show higher GSK-3β inhibition (IC₅₀: 0.5 µM) vs. 4-chlorophenyl derivatives (IC₅₀: 1.8 µM), despite similar logP values .
- Resolution : Meta-substitution (3-chloro) reduces steric hindrance, enhancing target affinity by 30% compared to para-substitution .
Q. How can crystallographic data resolve discrepancies in hydrogen-bonding networks?
- Case Study :
- SHELXL Refinement : High-resolution data (d-spacing < 0.8 Å) distinguishes true H-bonds (e.g., N–H···O=C, 2.8–3.2 Å) from crystal artifacts. Disordered solvent molecules are modeled with PART/ISOR commands .
- Validation : R-factors < 5% and Fo-Fc maps confirm absence of false positives .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in the oxadiazole ring?
- Methods :
- Dynamic NMR : Variable-temperature ¹H NMR (298–373 K) detects tautomerization (ΔG‡ ≈ 12 kcal/mol) via coalescence of NH and ring proton signals .
- Solid-State IR : Polarized ATR-IR identifies crystal-induced tautomer stabilization (amide I band shifts by 15 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
